(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
Overview
Description
Beta-Melanocyte Stimulating Hormone, human: is an endogenous peptide hormone and neuropeptide. It is a type of melanocyte-stimulating hormone produced from proopiomelanocortin. This hormone is an agonist of the melanocortin 1, melanocortin 3, melanocortin 4, and melanocortin 5 receptors . It plays a significant role in various physiological processes, including pigmentation and appetite regulation .
Mechanism of Action
Target of Action
Beta-Melanocyte Stimulating Hormone (β-MSH) is an endogenous peptide hormone and neuropeptide . It is a melanocortin, specifically one of the three types of melanocyte-stimulating hormone (MSH), and is produced from proopiomelanocortin (POMC) . The primary targets of β-MSH are the melanocortin receptors, specifically MC1, MC3, MC4, and MC5 . These receptors are found in various cells and tissues, including melanocytes in the skin .
Mode of Action
β-MSH acts as an agonist of the melanocortin receptors . Upon binding to these receptors, β-MSH triggers a series of biochemical reactions that lead to the production and release of melanin, a pigment responsible for the color of the skin, hair, and eyes . This process is referred to as melanogenesis .
Biochemical Pathways
The activity of tyrosinase, a key enzyme in melanogenesis, is stimulated by β-MSH through the cAMP pathway . β-MSH binds to the melanocortin-1 receptor (MC1R) on the cell surface and activates adenylate cyclase, leading to an elevated level of intracellular cAMP . This increase in cAMP levels triggers a cascade of intracellular events that ultimately stimulate the production of melanin .
Result of Action
The primary result of β-MSH action is the stimulation of melanin production, leading to increased pigmentation in the skin, hair, and eyes . This can result in a darkening of the skin, a process that is protective against the harmful effects of ultraviolet (UV) radiation . In addition to its effects on pigmentation, β-MSH is also known to decrease food intake in animals such as rats and chickens due to the effect of proopiomelanocortin (POMC) .
Action Environment
The action of β-MSH can be influenced by various environmental factors. For instance, its production by the skin and pituitary is enhanced in response to ultraviolet (UV) radiation . This plays a key role in producing colored pigmentation found in the skin, hair, and eyes . Furthermore, the effect of β-MSH on food intake may be influenced by the availability and type of food in the animal’s environment .
Biochemical Analysis
Biochemical Properties
Beta-Melanocyte Stimulating Hormone, human interacts with various enzymes and proteins. It has been shown to stimulate melanogenesis and proliferation of epidermal and hair follicle melanocytes . It also modulates cell dendricity .
Cellular Effects
Beta-Melanocyte Stimulating Hormone, human influences cell function by acting on receptors in the hypothalamus in the brain . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Beta-Melanocyte Stimulating Hormone, human exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to activate Janus kinase 2 (JAK2) and signal transducers and activators of transcription (STAT1) tyrosine phosphorylation .
Metabolic Pathways
Beta-Melanocyte Stimulating Hormone, human is involved in several metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Melanocyte Stimulating Hormone, human, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods: Industrial production of Beta-Melanocyte Stimulating Hormone, human, involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity. The synthesized peptide is then cleaved from the resin, purified using high-performance liquid chromatography, and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions: Beta-Melanocyte Stimulating Hormone, human, undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or beta-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents and conditions.
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Formation of reduced peptide with free thiol groups.
Substitution: Formation of peptide analogs with modified amino acid sequences.
Scientific Research Applications
Beta-Melanocyte Stimulating Hormone, human, has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pigmentation, appetite regulation, and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions like obesity, metabolic disorders, and skin pigmentation disorders.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Comparison with Similar Compounds
Alpha-Melanocyte Stimulating Hormone: Another type of melanocyte-stimulating hormone with similar functions but different receptor affinities.
Gamma-Melanocyte Stimulating Hormone: A third type of melanocyte-stimulating hormone with distinct physiological roles
Uniqueness: Beta-Melanocyte Stimulating Hormone, human, is unique due to its specific receptor affinities and physiological effects. It has a distinct role in regulating appetite and energy homeostasis, making it a valuable target for research in metabolic disorders .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H174N34O35S/c1-63(122)97(167)135-77(36-39-93(159)160)105(175)137-71(23-8-11-42-119)100(170)136-72(24-9-12-43-120)102(172)147-84(55-95(163)164)111(181)140-76(35-38-92(157)158)98(168)132-60-91(156)150-47-16-28-87(150)112(182)148-81(52-65-31-33-68(154)34-32-65)109(179)138-74(26-14-45-128-117(123)124)101(171)142-79(41-50-188-2)107(177)141-78(37-40-94(161)162)106(176)146-83(54-67-58-127-62-133-67)110(180)144-80(51-64-19-4-3-5-20-64)108(178)139-75(27-15-46-129-118(125)126)103(173)145-82(53-66-57-130-70-22-7-6-21-69(66)70)99(169)131-59-90(155)134-86(61-153)114(184)152-49-18-30-89(152)115(185)151-48-17-29-88(151)113(183)143-73(25-10-13-44-121)104(174)149-85(116(186)187)56-96(165)166/h3-7,19-22,31-34,57-58,62-63,71-89,130,153-154H,8-18,23-30,35-56,59-61,119-122H2,1-2H3,(H,127,133)(H,131,169)(H,132,168)(H,134,155)(H,135,167)(H,136,170)(H,137,175)(H,138,179)(H,139,178)(H,140,181)(H,141,177)(H,142,171)(H,143,183)(H,144,180)(H,145,173)(H,146,176)(H,147,172)(H,148,182)(H,149,174)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,186,187)(H4,123,124,128)(H4,125,126,129)/t63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLJFSCSXTYVTN-UPWOUFKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H174N34O35S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583247 | |
Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2660.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17908-57-5 | |
Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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